molecular formula C9H7F5O B1608789 1-(2,3,4,5,6-Pentafluorophenyl)-1-propanol CAS No. 25622-74-6

1-(2,3,4,5,6-Pentafluorophenyl)-1-propanol

Cat. No.: B1608789
CAS No.: 25622-74-6
M. Wt: 226.14 g/mol
InChI Key: QRHBGWMLUAGPNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3,4,5,6-Pentafluorophenyl)-1-propanol is a fluorinated organic compound characterized by the presence of a pentafluorophenyl group attached to a propanol moiety. This compound is of interest due to its unique chemical properties imparted by the fluorine atoms, which can influence its reactivity and interactions in various chemical and biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3,4,5,6-Pentafluorophenyl)-1-propanol typically involves the reaction of pentafluorobenzene with a suitable propanol derivative under controlled conditions. One common method includes the use of a Grignard reagent, where pentafluorobenzene is reacted with a propyl magnesium halide to form the desired product. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yields and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reactions, and continuous flow reactors may be used to optimize reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,3,4,5,6-Pentafluorophenyl)-1-propanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.

Major Products Formed

    Oxidation: Formation of 1-(2,3,4,5,6-Pentafluorophenyl)-1-propanone.

    Reduction: Formation of 1-(2,3,4,5,6-Pentafluorophenyl)propane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,3,4,5,6-Pentafluorophenyl)-1-propanol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds and polymers.

    Biology: Investigated for its potential interactions with biological macromolecules due to its fluorinated nature.

    Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(2,3,4,5,6-Pentafluorophenyl)-1-propanol involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with hydrophobic regions of proteins and enzymes. This can influence the compound’s binding affinity and specificity, making it a valuable tool in biochemical studies and drug design.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3,4,5,6-Pentafluorophenyl)-1-propanol is unique due to its specific combination of a pentafluorophenyl group with a propanol moiety, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and its applications in multiple scientific fields highlight its versatility and importance.

Properties

IUPAC Name

1-(2,3,4,5,6-pentafluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F5O/c1-2-3(15)4-5(10)7(12)9(14)8(13)6(4)11/h3,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHBGWMLUAGPNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C(=C(C(=C1F)F)F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402223
Record name 1-(2,3,4,5,6-Pentafluorophenyl)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25622-74-6
Record name 1-(2,3,4,5,6-Pentafluorophenyl)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3,4,5,6-Pentafluorophenyl)-1-propanol
Reactant of Route 2
Reactant of Route 2
1-(2,3,4,5,6-Pentafluorophenyl)-1-propanol
Reactant of Route 3
Reactant of Route 3
1-(2,3,4,5,6-Pentafluorophenyl)-1-propanol
Reactant of Route 4
Reactant of Route 4
1-(2,3,4,5,6-Pentafluorophenyl)-1-propanol
Reactant of Route 5
Reactant of Route 5
1-(2,3,4,5,6-Pentafluorophenyl)-1-propanol
Reactant of Route 6
Reactant of Route 6
1-(2,3,4,5,6-Pentafluorophenyl)-1-propanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.